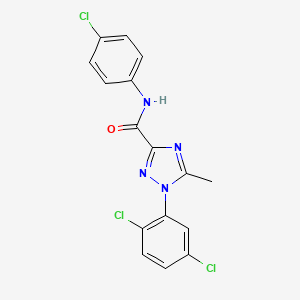

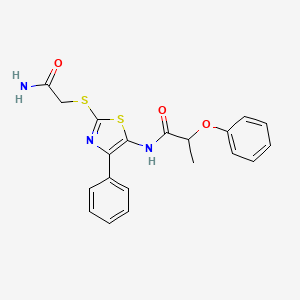

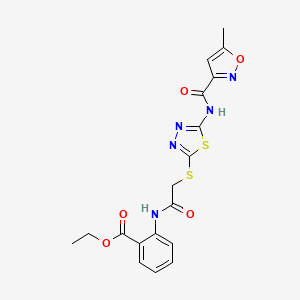

N-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- N-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a nitrogen-containing bicyclic compound.

- It is utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics.

- The quinoline nucleus is present in numerous biological compounds, including antimalarial, antimicrobial, antidepressant, antiviral, anticancer, and anti-inflammatory agents.

Synthesis Analysis

- Unfortunately, I don’t have access to specific synthetic routes for this compound. However, quinoline derivatives are commonly synthesized through various methods, including cyclization reactions, condensations, and modifications of existing quinoline scaffolds.

Molecular Structure Analysis

- The molecular formula of this compound is C20H12Cl3NO3 .

- It contains a quinoline nucleus with substituted chlorophenyl groups.

- The exact arrangement of atoms can be visualized using molecular modeling software or chemical databases.

Chemical Reactions Analysis

- Quinoline derivatives exhibit diverse biological activities, including antimalarial, antimicrobial, and anticancer effects.

- The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring.

Physical And Chemical Properties Analysis

- Unfortunately, I don’t have specific data on the physical and chemical properties of this compound. However, you can find this information in relevant research papers or chemical databases.

Scientific Research Applications

Synthesis and Characterization

- A study detailed the synthesis of triazole derivatives, including compounds similar to N-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, through a multi-step process starting with 4-chlorobenzenamine. The reaction conditions were optimized, achieving yields up to 88%, and the products were characterized by NMR and MS techniques (Lian-Di Kan, 2015).

Applications in Corrosion Inhibition

- Research on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole showed its high efficiency as a corrosion inhibitor for mild steel in acidic media, suggesting potential applications for similar triazole derivatives in protecting metals against corrosion. The study highlighted the compound's excellent inhibition performance, especially in hydrochloric acid, with efficiencies up to 99% (M. Lagrenée et al., 2002).

Antioxidant and Antimicrobial Activities

A series of triazole derivatives were synthesized and evaluated for their antioxidant and antiradical activities. The study found that certain triazole compounds exhibited promising antioxidant properties, highlighting the potential of N-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide and its analogs in this area (O. Bekircan et al., 2008).

Another study focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, demonstrating that some compounds showed good to moderate activities against various microorganisms. This suggests the potential utility of triazole derivatives, including N-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, in developing new antimicrobial agents (H. Bektaş et al., 2007).

Safety And Hazards

- Safety data for this compound should be obtained from reliable sources such as Material Safety Data Sheets (MSDS) or chemical databases.

- Always handle chemicals with proper precautions and follow safety guidelines.

Future Directions

- Researchers should explore the potential therapeutic applications of this compound further.

- Investigate its pharmacological properties, toxicity, and potential clinical uses.

- Consider structural modifications to enhance its efficacy and reduce side effects.

properties

IUPAC Name |

N-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3N4O/c1-9-20-15(16(24)21-12-5-2-10(17)3-6-12)22-23(9)14-8-11(18)4-7-13(14)19/h2-8H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAZDMPVJDFGOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2761055.png)

![(2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2761058.png)

![N-(4-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2761065.png)

![Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2761066.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2761075.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2761077.png)